molecular formula C17H18ClNO3S B1682441 TPCK CAS No. 402-71-1

TPCK

Cat. No.: B1682441
CAS No.: 402-71-1
M. Wt: 351.8 g/mol
InChI Key: MQUQNUAYKLCRME-INIZCTEOSA-N
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Description

It is a protease inhibitor, specifically targeting chymotrypsin and certain cysteine proteases such as caspase, papain, bromelain, and ficin . This compound is widely used in biochemical research due to its ability to irreversibly inhibit specific enzymes.

Mechanism of Action

Target of Action

TPCK primarily targets proteases , a group of enzymes that break down proteins . It is an irreversible inhibitor of chymotrypsin-like proteases . Additionally, this compound also inhibits some cysteine proteases such as caspase, papain, bromelain, or ficin .

Mode of Action

This compound interacts with its targets by forming a covalent bond with the active site of the enzyme . The chloromethyl group of this compound reacts with the active site cysteine, leading to the loss of the chlorine . In the case of chymotrypsin, this compound binds to the Histidine-57 residue in the active site .

Biochemical Pathways

This compound affects several biochemical pathways. It can disrupt PDK1 signaling to the AGC kinases, Akt, S6K1, and RSK, as well as MSK1 and MSK2 . Furthermore, this compound also inhibits superoxide production and suppresses neutrophil respiratory burst .

Pharmacokinetics

Stock solutions of this compound are stable for several months at 4°C .

Result of Action

The action of this compound leads to a variety of molecular and cellular effects. It has been shown to affect cell proliferation, apoptosis, and tumorigenesis . This compound also blocks the lipopolysaccharide (LPS)- or cytokine-induced activation of nuclear factor κB (NFκB), which, in turn, blocks the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) transcription .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is expected to be stable for at least two years when stored desiccated at -20°C . Working solutions of this compound are stable only for several hours .

Preparation Methods

TPCK is synthetically prepared. The synthetic route involves the reaction of N-p-Tosyl-L-phenylalanine with chloromethyl ketone under specific conditions . The compound is typically obtained as a white powder with a melting point of 106-108°C . Industrial production methods involve similar synthetic routes but are scaled up to produce larger quantities.

Chemical Reactions Analysis

TPCK undergoes several types of chemical reactions, including substitution and alkylation. The chloromethyl group reacts with the active site cysteine in enzymes to form a covalent bond, resulting in the loss of chlorine . Common reagents used in these reactions include methanol, ethanol, and dimethyl sulfoxide (DMSO) . The major product formed from these reactions is the enzyme-inhibitor complex, where the enzyme is irreversibly inhibited.

Comparison with Similar Compounds

TPCK is unique in its ability to irreversibly inhibit specific proteases. Similar compounds include:

These compounds share similar structural features but differ in their specific enzyme targets and mechanisms of action.

Properties

IUPAC Name

N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-13-7-9-15(10-8-13)23(21,22)19-16(17(20)12-18)11-14-5-3-2-4-6-14/h2-10,16,19H,11-12H2,1H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUQNUAYKLCRME-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883376
Record name Tosylphenylalanyl chloromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56423152
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

402-71-1
Record name Nα-Tosyl-L-phenylalanine chloromethyl ketone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tosylphenylalanyl chloromethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TPCK
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, N-[(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tosylphenylalanyl chloromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-chloromethyl (2-phenyl-1-(p-toluenesulphonylamino)ethyl) ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-TOSYL-L-PHENYLALANYL CHLOROMETHYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P598716LJT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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